1H and 13C NMR spectra data for 2-Bromo-1-cyclopropylpentan-1-one
1H and 13C NMR spectra data for 2-Bromo-1-cyclopropylpentan-1-one
Comprehensive Technical Guide: 1 H and 13 C NMR Spectral Characterization of 2-Bromo-1-cyclopropylpentan-1-one
Executive Summary & Structural Significance
2-Bromo-1-cyclopropylpentan-1-one (CAS: 34650-67-4) is a highly functionalized aliphatic ketone featuring a cyclopropyl ring, a carbonyl group, and an α -bromo chiral center. α -Bromo ketones are critical electrophilic intermediates utilized extensively in medicinal chemistry for the synthesis of complex pharmacophores, including thiazoles, imidazoles, and rigidified enzyme inhibitor mimetics 1.
Accurate Nuclear Magnetic Resonance (NMR) characterization of this intermediate is vital for downstream synthetic validation. This guide provides an in-depth, theoretically grounded spectral profile of the molecule, explaining the quantum mechanical and stereochemical causalities behind its chemical shifts.
Stereochemical Implications: The Role of Diastereotopicity
Before analyzing the quantitative data, one must understand the structural asymmetry of the molecule. The C2 carbon (attached to the bromine atom) is a chiral center .
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Expertise & Experience Insight: The presence of this stereocenter fundamentally breaks the magnetic symmetry of the molecule. It renders the adjacent methylene protons on the propyl chain (C3), as well as the four methylene protons on the cyclopropyl ring, diastereotopic . Because these protons reside in permanently different magnetic environments regardless of bond rotation, they are chemically non-equivalent. They will couple with each other (geminal coupling) and appear as complex, overlapping multiplets rather than simple first-order splitting patterns.
1 H NMR Spectral Data & Mechanistic Causality
The following table summarizes the predicted high-resolution 1 H NMR data (400 MHz, CDCl 3 ).
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) |
| C2-H ( α -bromo) | 4.35 | dd (doublet of doublets) | 1H | J = 8.0, 6.5 |
| C1'-H (Cyclopropyl methine) | 2.10 | m (multiplet) | 1H | - |
| C3-H 2 (Propyl chain) | 1.85, 2.05 | m (multiplets) | 2H | Diastereotopic |
| C4-H 2 (Propyl chain) | 1.40 | m (multiplet) | 2H | - |
| C2', C3' (Cyclopropyl CH 2 ) | 0.95 – 1.15 | m (complex multiplet) | 4H | Diastereotopic |
| C5-H 3 (Terminal methyl) | 0.95 | t (triplet) | 3H | J = 7.3 |
Causality of Chemical Shifts:
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The α -Bromo Deshielding Effect: The C2-H proton resonates significantly downfield at ~4.35 ppm. This pronounced deshielding is driven by the synergistic electron-withdrawing effects of the adjacent carbonyl group (via resonance/inductive effects) and the highly electronegative bromine atom. This dual-deshielding environment is a hallmark of α -halo ketones, as corroborated by structural NMR studies on Lewis acid-base complexes 2.
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Cyclopropyl Ring Current: Isolated cyclopropyl protons typically resonate near 0.2 ppm due to the diamagnetic anisotropy and high s-character of the strained C-C bonds. However, the direct attachment to the strongly deshielding carbonyl group pulls the C1' methine proton downfield to ~2.10 ppm.
13 C NMR Spectral Data & Mechanistic Causality
The following table summarizes the predicted 13 C NMR data (100 MHz, CDCl 3 ).
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causal Factor for Shift |
| C1 (C=O) | 205.0 | Quaternary (C) | sp2 hybridization, Oxygen electronegativity |
| C2 (CH-Br) | 52.5 | Methine (CH) | α -deshielding by Br and C=O |
| C3 (CH 2 ) | 34.5 | Methylene (CH 2 ) | β -deshielding by Br |
| C4 (CH 2 ) | 20.5 | Methylene (CH 2 ) | Standard aliphatic chain environment |
| C1' (Cyclopropyl CH) | 18.5 | Methine (CH) | Ring strain, adjacent to C=O |
| C5 (CH 3 ) | 13.5 | Methyl (CH 3 ) | Terminal aliphatic shielding |
| C2', C3' (Cyclopropyl) | 11.5, 12.0 | Methylene (CH 2 ) | Diamagnetic anisotropy of strained ring |
Causality of Chemical Shifts:
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Carbonyl Carbon (C1): The extreme downfield shift (~205 ppm) is caused by the paramagnetic shielding term dominating the sp2 hybridized carbon, exacerbated by the highly electronegative oxygen atom pulling electron density away from the nucleus.
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Heavy Atom Effect: The C2 carbon is shifted to ~52.5 ppm. While halogens generally deshield α -carbons, bromine exhibits a slight "heavy atom effect" compared to chlorine, which partially counteracts the inductive deshielding, keeping the shift slightly upfield of an analogous α -chloro ketone.
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and trustworthiness, the following self-validating protocol is required for acquiring high-resolution spectra of α -bromo ketones 3. Every step contains a built-in validation check to prevent artifact generation.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of 2-Bromo-1-cyclopropylpentan-1-one in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Self-Validation Check: Inspect the tube against a light source. The solution must be completely clear. Particulates cause magnetic susceptibility gradients; if present, filter the sample through glass wool.
Step 2: Locking and Shimming
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Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field ( B0 ) to the deuterium resonance of CDCl 3 . Perform gradient shimming on the Z-axis.
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Self-Validation Check: The lock signal must remain stable (>80% amplitude). The Full Width at Half Maximum (FWHM) of the residual CHCl 3 peak (7.26 ppm) must be ≤ 1.0 Hz.
Step 3: Probe Tuning and Matching
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Action: Tune the probe to the exact Larmor frequencies of 1 H and 13 C. Match the impedance to 50 ohms to maximize Radio Frequency (RF) power transfer.
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Self-Validation Check: The tuning curve (wobble curve) must show a deep, centered dip at the target frequency, indicating minimal reflected RF power.
Step 4: Acquisition Parameters
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Action ( 1 H): Acquire 16 scans with a 30° flip angle and a relaxation delay (D1) of 1.5 seconds.
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Action ( 13 C): Acquire 512–1024 scans with composite pulse decoupling (CPD) to remove 1 H- 13 C splitting. Use a D1 of 2.0 seconds.
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Self-Validation Check: Before halting the 13 C acquisition, ensure the Signal-to-Noise Ratio (SNR) of the weakest quaternary peak (C=O at 205 ppm) exceeds 10:1.
Step 5: Processing
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Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections.
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Self-Validation Check: The baseline must be perfectly flat across the entire spectral window (0–12 ppm for 1 H, 0–220 ppm for 13 C) to ensure accurate integration.
Workflow Visualization
Self-validating workflow for high-resolution NMR acquisition of alpha-bromo ketones.
References
- Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1)
- -bromo ketones by complexation with hard and soft Lewis acids.
- Source: The Journal of Organic Chemistry (ACS)
